14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Description

BenchChem offers high-quality 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

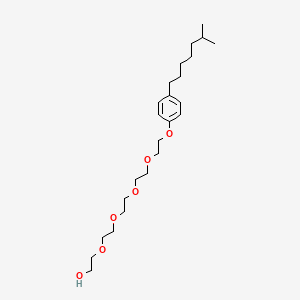

2-[2-[2-[2-[2-[4-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O6/c1-22(2)6-4-3-5-7-23-8-10-24(11-9-23)30-21-20-29-19-18-28-17-16-27-15-14-26-13-12-25/h8-11,22,25H,3-7,12-21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOVNRHKIGBOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967563 |

Source

|

| Record name | 14-[4-(6-Methylheptyl)phenoxy]-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53061-21-5 |

Source

|

| Record name | 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053061215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-[4-(6-Methylheptyl)phenoxy]-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Critical Micelle Concentration (CMC) of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol: A Senior Scientist’s Guide to OPE-5 Thermodynamics and Application

Executive Summary & Chemical Ontology

In the landscape of nonionic surfactants, 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 53061-21-5) occupies a highly specialized niche. Structurally, it consists of a hydrophobic p-isooctylphenol tail conjugated to a discrete, monodisperse hydrophilic chain of exactly five ethylene oxide (EO) units.

In industrial and laboratory contexts, this molecule is the pure, monodisperse analogue of the commercial polydisperse mixtures known as octylphenol pentaethoxylate (OPE-5) , Igepal CA-520 , and Triton X-45 [1].

Based on rigorous physicochemical profiling,2[2]. For commercial mixtures like Triton X-45 (which average 4.5 EO units), the CMC can present slightly lower, around 57 ppm (~0.13 mM)[3].

Thermodynamic Causality of Micellization

As an Application Scientist, I emphasize that micellization is not merely a concentration threshold; it is an entropy-driven phase separation.

When OPE-5 is introduced into an aqueous system, the highly hydrophobic isooctylphenol tail forces surrounding water molecules into a highly ordered, rigid clathrate structure. This ordering represents a massive entropic penalty. As the concentration of OPE-5 increases, monomers first migrate to the air-water interface to minimize this penalty. Once the interface is saturated, the system reaches the CMC. At 0.22 mM, the thermodynamic drive to expel the hydrophobic tails from the aqueous bulk overcomes the steric repulsion of the pentaethylene glycol heads. The tails aggregate into a lipophilic core, releasing the structured water and driving a massive entropic gain[4].

Thermodynamic progression of OPE-5 from aqueous monomers to functional micelles.

Empirical Determination of CMC: Self-Validating Protocols

To ensure absolute scientific trustworthiness, the determination of the CMC must not rely on a single vector of data. I employ a self-validating system where macroscopic interfacial thermodynamics (tensiometry) are orthogonally verified against nanoscale microenvironmental shifts (fluorometry). If the tensiometry CMC diverges by >5% from the fluorometric inflection point, unreacted PEG impurities are suspected, and the batch is rejected.

Protocol A: Interfacial Tensiometry (Wilhelmy Plate)

Causality: Tensiometry measures the macroscopic free energy of the interface. Because OPE-5 has a low Hydrophilic-Lipophilic Balance (HLB ~10.0), monomers diffuse to the interface slower than high-HLB variants. Extended equilibration is mandatory.

-

Stock Preparation: Dissolve OPE-5 in ultrapure water (18.2 MΩ·cm) to a concentration of 2.0 mM.

-

Serial Dilution: Prepare 15 logarithmic dilutions ranging from 2.0 mM down to 0.005 mM.

-

Equilibration: Incubate all samples at 25.0 ± 0.1 °C for a minimum of 45 minutes to ensure interfacial saturation.

-

Measurement: Submerge a flamed platinum Wilhelmy plate into the solution using a high-precision tensiometer. Record the surface tension (γ) in mN/m.

-

Analysis: Plot γ against log[OPE-5]. The CMC is the exact intersection of the linearly descending slope and the horizontal post-micellar plateau.

Protocol B: Orthogonal Validation via Pyrene Fluorescence

Causality: Pyrene is a highly hydrophobic fluorescent probe. When OPE-5 micelles form, pyrene partitions into the hydrophobic core, causing a quantifiable shift in its vibronic emission bands.

-

Probe Film Preparation: Add 10 µL of a 1 mM pyrene/acetone solution to empty glass vials. Evaporate the acetone under a gentle N₂ stream to leave a thin pyrene film.

-

Surfactant Integration: Add 5 mL of the previously prepared OPE-5 dilutions to the vials.

-

Partitioning: Sonicate for 15 minutes, then incubate in the dark for 12 hours to allow pyrene to partition fully into the micelles.

-

Spectroscopy: Excite the samples at 334 nm. Record the emission intensities at 373 nm ( I1 ) and 384 nm ( I3 ).

-

Validation: Plot the I1/I3 ratio against log[OPE-5]. A sharp sigmoidal drop confirms the CMC at ~0.22 mM.

Step-by-step experimental workflow for determining the CMC of OPE-5 via tensiometry.

Comparative Micellar Metrics

A critical mechanistic insight for drug development professionals is that altering the polyoxyethylene chain length in the octylphenol series drastically alters the HLB and cloud point, but exerts only a marginal effect on the molar CMC[3]. The hydrophobic tail is the primary driver of the free energy of micellization.

| Surfactant Identity | Commercial Equivalent | Avg. EO Units | HLB Value | CMC (mM) | Cloud Point (°C) |

| 14-(p-Isooctylphenoxy)-... | Monodisperse OPE-5 | 5.0 | ~10.0 | 0.22 | Dispersible |

| Polydisperse OPE-5 | Igepal CA-520 | 5.0 | 10.0 | 0.22 | Dispersible |

| Polydisperse OPE-4.5 | Triton X-45 | 4.5 | 9.8 | ~0.13 | > RT (Krafft) |

| Polydisperse OPE-7.5 | Triton X-114 | 7.5 | 12.3 | 0.20 | 25 |

| Polydisperse OPE-9.5 | Triton X-100 | 9.5 | 13.4 | 0.22 | 66 |

Data synthesized from established tensiometric literature and commercial specifications[3].

Translational Applications in Drug Delivery & Bioprocessing

Understanding the exact CMC and HLB of OPE-5 unlocks several advanced applications:

-

Microemulsion Engineering: Due to its low HLB (~10.0), OPE-5 is an exceptional candidate for stabilizing water-in-oil (w/o) microemulsions. It is frequently utilized to solubilize highly hydrophobic Active Pharmaceutical Ingredients (APIs) that precipitate in standard aqueous buffers.

-

Mesoporous Nanoparticle Synthesis: In materials science,5[5]. The surfactant self-assembles above its CMC, allowing inorganic silica precursors (like TEOS) to condense around the micellar core.

-

Regulatory & Ecotoxicology Considerations: While highly effective, researchers must note that octylphenol ethoxylates are subject to stringent environmental scrutiny.. Drug development workflows should plan for eventual substitution with biodegradable aliphatic ethoxylates in late-stage manufacturing.

References

-

NextSDS Database. "14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol — Chemical Substance Information." NextSDS.1

-

Brand, N., et al. "Degradation Photoinduced by Fe(III): Method of Alkylphenol Ethoxylates Removal in Water: Influence of the Igepal CA 520 Concentration." Environmental Science & Technology, ACS Publications. 2

-

"Cloud point of nonionic surfactant Triton X-45 in aqueous solution." Colloids and Surfaces B: Biointerfaces, ResearchGate. 3

-

"Recent Trends in Morphology-Controlled Synthesis and Application of Mesoporous Silica Nanoparticles." National Institutes of Health (NIH). 5

-

"TRITON X-100 Technical Data and Regulatory Status." Ataman Kimya.

-

"Self-Assembled Supramolecular Micellar Structures Based on Non-ionic Surfactants and Cyclodextrins." PubMed, National Institutes of Health (NIH). 4

Sources

- 1. nextsds.com [nextsds.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Self-Assembled Supramolecular Micellar Structures Based on Non-ionic Surfactants and Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Trends in Morphology-Controlled Synthesis and Application of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise control over the emulsification and solubilization of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug delivery system design. The Hydrophilic-Lipophilic Balance (HLB) system, developed by William C. Griffin, remains an indispensable tool for formulators, providing a systematic approach to surfactant selection.[1][2] This guide offers a detailed examination of the HLB value of the non-ionic surfactant 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, a member of the alkylphenol ethoxylate family. By delving into both theoretical calculations and experimental methodologies, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this surfactant in their formulation endeavors.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[3] The scale typically ranges from 0 to 20, where a lower HLB value signifies greater lipophilicity and a higher value indicates greater hydrophilicity. This balance is crucial as it dictates the surfactant's behavior at the interface between oil and water phases, ultimately determining the stability and type of emulsion formed (i.e., oil-in-water or water-in-oil).

The selection of an appropriate surfactant, or a blend of surfactants, with an HLB value that matches the "required HLB" of the oil phase is critical for creating stable and effective emulsions.[4][5] In pharmaceutical formulations, this directly impacts drug solubility, bioavailability, and the overall performance of the delivery system.[6][7]

Theoretical Calculation of the HLB Value of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

For non-ionic surfactants, Griffin's method is a widely accepted approach for calculating the HLB value based on the molecular structure of the surfactant.[3] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

Molecular Structure and Component Analysis

The molecule 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can be deconstructed into its lipophilic and hydrophilic moieties.

Caption: Molecular components of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol.

-

Lipophilic Moiety: The lipophilic portion is p-isooctylphenol.

-

Hydrophilic Moiety: The hydrophilic part is the polyoxyethylene chain, specifically 3,6,9,12-tetraoxatetradecan-1-ol.

Calculation of Molecular Weights

To apply Griffin's formula, we first need the molecular weights of the constituent parts and the total molecule.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |

| Total Molecule | C24H42O6 | 426.594 | [8] |

| Lipophilic Moiety (p-isooctylphenol) | C14H22O | 206.329 | [9][10][11][12][13] |

| Hydrophilic Moiety (3,6,9,12-tetraoxatetradecan-1-ol) | C10H22O5 | 222.2787 | [14][15][16][17] |

HLB Value Calculation

Using Griffin's method:

HLB = 20 * (222.2787 g/mol / 426.594 g/mol ) HLB ≈ 10.42

This calculated HLB value suggests that 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is suitable for use as an oil-in-water (O/W) emulsifier.[4] Surfactants with HLB values in the range of 8 to 18 are generally effective for creating O/W emulsions.[18]

Experimental Determination of HLB Value

While theoretical calculations provide a strong starting point, the effective HLB of a surfactant can be influenced by various factors in a formulation. Therefore, experimental determination is often necessary for precise formulation development.[19]

Emulsion Stability Method

A common experimental approach involves preparing a series of emulsions of a specific oil with varying HLB values by blending two surfactants with known high and low HLB values. The stability of these emulsions is then observed to determine the "required HLB" of the oil. If the surfactant is used as one of the pair, its own HLB can be validated.

Protocol for Emulsion Stability Testing:

-

Selection of Surfactant Pair: Choose two surfactants with known HLB values that bracket the expected HLB of the test surfactant (e.g., Span 80 with HLB 4.3 and Tween 80 with HLB 15.0).

-

Preparation of Surfactant Blends: Create a series of surfactant blends with varying HLB values by mixing the selected pair in different ratios. The HLB of the blend is a weighted average of the individual surfactant HLBs.

-

Emulsion Formulation: For each surfactant blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 10:90).

-

Homogenization: Subject each formulation to a consistent high-shear homogenization process to ensure uniform droplet size distribution.

-

Stability Assessment: Evaluate the stability of the emulsions over time by observing for creaming, coalescence, or phase separation. Stability can be quantified by measuring changes in droplet size distribution using techniques like dynamic light scattering (DLS).

-

Determination of Optimal HLB: The surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.[20] By incorporating the test surfactant into this system, its effective HLB can be determined.

Sources

- 1. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]

- 2. jrhessco.com [jrhessco.com]

- 3. labinsights.nl [labinsights.nl]

- 4. scribd.com [scribd.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. ijpjournal.com [ijpjournal.com]

- 7. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Phenol, p-isooctyl- | SIELC Technologies [sielc.com]

- 10. Phenol, 4-isooctyl- MSDS CasNo.27013-89-4 [m.lookchem.com]

- 11. lookchem.com [lookchem.com]

- 12. p-isooctylphenol CAS#: 27013-89-4 [m.chemicalbook.com]

- 13. Isooctylphenol | C14H22O | CID 14389816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,6,9,12-Tetraoxatetradecan-1-ol [webbook.nist.gov]

- 15. 3,6,9,12-Tetraoxatetradecan-1-ol [webbook.nist.gov]

- 16. 3,6,9,12-Tetraoxatetradecan-1-ol (CAS 5650-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. guidechem.com [guidechem.com]

- 18. researchgate.net [researchgate.net]

- 19. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins [mdpi.com]

- 20. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in lipid bilayers

An In-Depth Technical Guide to the Mechanism of Action of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in Lipid Bilayers

This guide provides a comprehensive technical overview of the interaction between the nonionic surfactant 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, commonly known as Triton X-100, and lipid bilayers. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the membrane solubilization process and the experimental methodologies used to characterize it.

Introduction: The Role of Triton X-100 in Membrane Biochemistry

Triton X-100 is a widely utilized nonionic surfactant in biological research, primarily for its ability to solubilize membrane proteins while often preserving their native structure and function.[1] Its amphipathic nature, consisting of a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group, allows it to partition into lipid bilayers and, at sufficient concentrations, disrupt their structure to form mixed micelles.[1][2] Understanding the precise mechanism of this interaction is critical for optimizing experimental protocols, from protein extraction and purification to studies of membrane protein-lipid interactions and the characterization of lipid rafts.[1][3][4] This guide will delve into the molecular-level actions of Triton X-100 on lipid membranes, the factors that modulate this interaction, and the key experimental techniques to probe these phenomena.

Core Mechanism: The Three-Stage Model of Membrane Solubilization

The solubilization of lipid bilayers by Triton X-100 is a concentration-dependent process that is best described by the three-stage model.[5][6][7] This model delineates the transition from a stable lipid bilayer to a solution of mixed lipid-detergent micelles.

Stage I: Monomer Partitioning and Membrane Saturation

At concentrations below its critical micelle concentration (CMC), Triton X-100 monomers in the aqueous phase partition into the lipid bilayer.[8] This insertion occurs at the hydrophilic interface and within the hydrophobic core of the membrane.[9] The partitioning of Triton X-100 monomers into the bilayer leads to an increase in the membrane's surface area and can alter its physical properties, such as fluidity and permeability.[9][10][11] Initially, this incorporation does not compromise the overall integrity of the bilayer structure. The membrane becomes progressively saturated with detergent monomers.

Stage II: Coexistence of Bilayers and Mixed Micelles

As the concentration of Triton X-100 approaches and exceeds its CMC, the bilayer becomes saturated with the detergent. This leads to the destabilization of the lamellar structure and the formation of small, unstable pores.[10] In this stage, the system is characterized by the coexistence of lipid bilayers (now saturated with detergent) and newly formed mixed micelles composed of both lipid and Triton X-100 molecules.[10] This phase is often marked by a significant increase in the permeability of the vesicles.[11]

Stage III: Complete Solubilization into Mixed Micelles

With a further increase in the Triton X-100 concentration, the remaining bilayer structures are completely disrupted, and all lipid molecules are incorporated into mixed micelles with the detergent.[10] At this point, the solution becomes optically clear as the larger, light-scattering liposomes are replaced by smaller, thermodynamically stable mixed micelles.[5] The size and composition of these mixed micelles are dependent on the detergent-to-lipid ratio.

Below is a visual representation of the three-stage model of membrane solubilization by Triton X-100.

Caption: A diagram illustrating the three stages of lipid bilayer solubilization by Triton X-100.

Physicochemical Properties of Triton X-100

The efficacy of Triton X-100 as a solubilizing agent is dictated by its physicochemical properties, summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | ~647 g/mol | [4][12] |

| Detergent Class | Nonionic polyoxyethylene surfactant | [12] |

| Critical Micelle Conc. (CMC) | 0.2-0.4 mmol/L (0.013-0.026% w/v) | [4][12][13][14] |

| Aggregation Number | 100-155 | [4][12] |

| Micelle Molecular Weight | ~90,000 g/mol | [12] |

| Cloud Point | 64-65°C | [4][12] |

Factors Influencing the Interaction of Triton X-100 with Lipid Bilayers

The interaction between Triton X-100 and lipid bilayers is not uniform and is significantly influenced by the composition and physical state of the membrane.

Lipid Composition

-

Cholesterol: The presence of cholesterol in a lipid bilayer generally reduces the partitioning of Triton X-100 into the membrane.[10] Cholesterol is thought to increase the packing density and mechanical strength of the bilayer, making it more resistant to detergent insertion and solubilization.[10][15] In some cases, Triton X-100 can induce phase separation in cholesterol-containing membranes.[10]

-

Sphingomyelin: Membranes rich in sphingomyelin, particularly in combination with cholesterol (characteristic of lipid rafts), exhibit significant resistance to solubilization by Triton X-100.[10][15] This resistance is a cornerstone of the "detergent-resistant membrane" (DRM) methodology for isolating lipid rafts.[16]

-

Phospholipid Headgroup and Acyl Chain Saturation: The specific phospholipids composing the bilayer also affect the interaction. For instance, bilayers in a gel phase (typically composed of lipids with saturated acyl chains) can be solubilized at lower Triton X-100 concentrations compared to those in a fluid phase (composed of lipids with unsaturated acyl chains).

Membrane Fluidity and Phase State

Triton X-100 has a dual effect on membrane fluidity; it increases the fluidity at the hydrophilic interface while decreasing it in the hydrophobic core.[9] The initial phase state of the bilayer (gel vs. liquid-crystalline) influences the kinetics and extent of solubilization. Gel-phase membranes, while more ordered, can be more readily solubilized under certain conditions than fluid-phase membranes.

Experimental Methodologies for Characterizing Triton X-100-Lipid Bilayer Interactions

A variety of biophysical techniques can be employed to study the interaction of Triton X-100 with lipid bilayers. The following sections provide detailed protocols for key methodologies.

Vesicle Permeability (Leakage) Assay

This assay measures the ability of Triton X-100 to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Principle: A high concentration of a fluorescent dye, such as carboxyfluorescein, is encapsulated within liposomes, leading to self-quenching of its fluorescence.[9] The addition of a permeabilizing agent like Triton X-100 disrupts the membrane, causing the dye to leak out into the surrounding buffer. This dilution relieves the self-quenching, resulting in an increase in fluorescence intensity that is proportional to the degree of membrane permeabilization.

Step-by-Step Protocol:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving the desired lipids (e.g., a 3:1 mixture of POPC and POPG) in chloroform in a round-bottom flask.[9]

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

-

Dry the film under vacuum for at least 2 hours to remove any residual solvent.[9]

-

Hydrate the lipid film with a solution of 30-50 mM carboxyfluorescein in a suitable buffer (e.g., sodium phosphate buffer, pH 7.5) by vortexing.[9]

-

Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation.[9]

-

Extrude the liposome suspension 21 times through a polycarbonate filter with a 100 nm pore size to create unilamellar vesicles of a defined size.[9]

-

Separate the dye-loaded liposomes from the non-encapsulated dye using a gel filtration column (e.g., Sephadex G-50).[9]

-

-

Fluorescence Measurement:

-

Dilute the purified liposome suspension in the desired buffer in a 96-well plate or a fluorometer cuvette.

-

Record the baseline fluorescence (F₀) using an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[9]

-

Add varying concentrations of Triton X-100 to the liposome suspension and monitor the fluorescence intensity (F) over time until it stabilizes.

-

To determine the 100% leakage value (F₁₀₀), add a high concentration of Triton X-100 (e.g., 0.1-0.2% v/v) to completely lyse the liposomes.[9]

-

-

Data Analysis:

-

Calculate the percentage of dye leakage using the following equation: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100

-

Caption: A flowchart outlining the key steps in a vesicle leakage assay using a fluorescent dye.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the interaction between a detergent and lipid vesicles, providing thermodynamic parameters of the binding and solubilization process.

Principle: Aliquots of a concentrated Triton X-100 solution are injected into a sample cell containing a suspension of liposomes. The heat absorbed or released upon each injection is measured. The resulting thermogram reveals the different stages of interaction, from endothermic partitioning of the detergent into the bilayer to the exothermic process of micelle formation.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) by extrusion as described in the vesicle leakage assay protocol, but hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4).

-

Prepare a concentrated stock solution of Triton X-100 in the same buffer. It is crucial that the buffer for the liposomes and the detergent are identical to minimize heats of dilution.

-

Thoroughly degas both the liposome suspension and the detergent solution before the experiment.

-

-

ITC Experiment:

-

Load the liposome suspension into the sample cell of the calorimeter and the Triton X-100 solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing. A typical experiment might involve 20-30 injections of 5-10 µL of Triton X-100 into the sample cell.

-

Perform a control experiment by injecting the Triton X-100 solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the peaks in the thermogram to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of detergent to lipid. The resulting binding isotherm can be fitted to appropriate models to determine thermodynamic parameters such as the binding enthalpy (ΔH), binding affinity (Kₐ), and stoichiometry (n).

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that monitors the mass and viscoelastic properties of a supported lipid bilayer (SLB) in real-time as it interacts with Triton X-100.

Principle: A quartz crystal sensor coated with a material that promotes SLB formation (e.g., SiO₂) is used. The formation of the SLB on the sensor surface causes a decrease in the crystal's resonance frequency (Δf), corresponding to an increase in mass, and a change in dissipation (ΔD), related to the viscoelasticity of the layer.[6] When a solution of Triton X-100 is introduced, the disruption and solubilization of the SLB is observed as an increase in Δf (mass loss) and changes in ΔD.[6]

Step-by-Step Protocol:

-

SLB Formation:

-

Clean the SiO₂-coated quartz crystal sensor according to the manufacturer's instructions.

-

Establish a stable baseline in the QCM-D instrument with buffer flowing over the sensor.

-

Inject a suspension of small unilamellar vesicles (SUVs) into the flow cell. The vesicles will adsorb onto the sensor surface, rupture, and fuse to form a continuous SLB. This is typically observed as a decrease in Δf to approximately -25 Hz and a low ΔD value (<1 x 10⁻⁶).[6]

-

Rinse with buffer to remove any non-adsorbed vesicles.

-

-

Interaction with Triton X-100:

-

Once a stable SLB is formed, introduce a solution of Triton X-100 at the desired concentration into the flow cell.

-

Monitor the changes in Δf and ΔD in real-time. Complete solubilization of the bilayer will result in Δf and ΔD returning to their initial baseline values (approximately 0).[6]

-

After the interaction, rinse with buffer to remove the detergent and any remaining lipid-detergent complexes.

-

-

Data Analysis:

-

Plot Δf and ΔD as a function of time to visualize the kinetics of membrane disruption.

-

By testing a range of Triton X-100 concentrations, the concentration-dependent effects on the rate and extent of solubilization can be determined.[6]

-

Caption: A flowchart depicting the experimental sequence for studying lipid bilayer disruption by Triton X-100 using QCM-D.

Static Light Scattering (SLS)

SLS is a straightforward method to monitor the solubilization of a liposome suspension by measuring changes in the intensity of scattered light.

Principle: Large structures like liposomes scatter a significant amount of light. As Triton X-100 is added and the liposomes are solubilized into smaller mixed micelles, the intensity of scattered light decreases.[5]

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a suspension of LUVs at a known concentration (e.g., 1-3 mM lipid) in a suitable buffer.[5]

-

Place the liposome suspension in a quartz cuvette with a stir bar in a spectrofluorometer or a dedicated light scattering instrument.

-

-

Titration and Measurement:

-

Set the excitation and emission wavelengths to the same value (e.g., 600 nm) to measure 90° light scattering.[5]

-

Record the initial light scattering intensity of the liposome suspension.

-

Perform a stepwise titration by adding small aliquots of a concentrated Triton X-100 solution to the cuvette.[5]

-

Allow the system to equilibrate after each addition before recording the steady-state light scattering intensity.

-

-

Data Analysis:

-

Correct the light scattering data for dilution effects at each titration step.

-

Normalize the scattering intensity to the initial value before the addition of detergent.

-

Plot the normalized light scattering intensity as a function of the Triton X-100 concentration or the detergent-to-lipid molar ratio. The resulting curve will show the onset and completion of solubilization.[5]

-

Conclusion

The interaction of Triton X-100 with lipid bilayers is a complex, multi-stage process that is fundamental to its application in membrane biochemistry. A thorough understanding of the three-stage model of solubilization and the factors that influence it, such as lipid composition, is essential for the effective use of this detergent. The experimental techniques detailed in this guide provide robust methodologies for characterizing these interactions, enabling researchers to probe the effects of Triton X-100 on membrane structure and stability with precision. By employing these approaches, scientists can gain deeper insights into the behavior of biological membranes and optimize protocols for the study of membrane-associated proteins.

References

Sources

- 1. ableweb.org [ableweb.org]

- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Supported Lipid Bilayer Platform for Characterizing the Membrane-Disruptive Behaviors of Triton X-100 and Potential Detergent Replacements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanoscience.com [nanoscience.com]

- 7. A "release" protocol for isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. ssarles.utk.edu [ssarles.utk.edu]

- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 13. ptglab.com [ptglab.com]

- 14. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zaguan.unizar.es [zaguan.unizar.es]

- 16. biolinscientific.com [biolinscientific.com]

Toxicity profile and safety data sheet (SDS) for CAS 53061-21-5

An in-depth analysis of the provided CAS number and chemical name reveals a significant challenge in fulfilling the request for a detailed technical guide. The foundational information necessary for creating a comprehensive toxicity profile and Safety Data Sheet (SDS) for the specified substance is not available in publicly accessible databases.

Initial Search and Identification Challenges

A thorough search for the chemical identifier CAS 53061-21-5 did not yield a corresponding chemical substance. This suggests that the provided CAS number may be incorrect, outdated, or belong to a compound that is not publicly documented.

Further investigation into the chemical name, N-(cyclopropylmethyl)-2-nitro-N-phenylbenzenamine , also failed to retrieve a specific, registered CAS number or any associated safety and toxicity data. While searches returned information for structurally related compounds, none matched the exact molecule specified in the topic.

Implications for the Technical Guide

The absence of a verifiable CAS number and the lack of toxicological and safety data for "N-(cyclopropylmethyl)-2-nitro-N-phenylbenzenamine" make it impossible to construct the requested in-depth technical guide. The core requirements, including a detailed toxicity profile, Safety Data Sheet analysis, and the creation of explanatory diagrams, are contingent upon the availability of this fundamental information.

Without access to reliable data from authoritative sources, any attempt to generate a toxicity profile or SDS would be speculative and would not meet the standards of scientific integrity and trustworthiness required for an audience of researchers and drug development professionals.

Conclusion

At present, a comprehensive and scientifically rigorous technical guide on the toxicity profile and safety data for CAS 53061-21-5 or N-(cyclopropylmethyl)-2-nitro-N-phenylbenzenamine cannot be produced due to the unavailability of the necessary data in the public domain. It is recommended to first verify the correct CAS number and ensure that the chemical has undergone the necessary toxicological assessments for which public data is available.

Synthesis and degradation pathways of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

An In-Depth Technical Guide to the Synthesis and Degradation of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and degradation pathways of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, a specific congener of the octylphenol ethoxylate (OPEO) class of nonionic surfactants. OPEOs are widely utilized in industrial, commercial, and laboratory settings for their detergent and emulsifying properties.[1] However, their environmental persistence and the endocrine-disrupting nature of their degradation products, particularly p-isooctylphenol, have raised significant concerns, necessitating a thorough understanding of their lifecycle.[2][3] This document details the chemical synthesis via a two-step process of phenol alkylation followed by controlled ethoxylation. It further elucidates the complex biotic and abiotic degradation routes, focusing on the stepwise shortening of the polyoxyethylene chain and the formation of critical metabolites under various environmental conditions. This guide is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a detailed, mechanistic understanding of this compound.

Introduction and Significance

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS No. 53061-21-5) belongs to the alkylphenol ethoxylate (APE) family of nonionic surfactants.[4][5] These amphiphilic molecules consist of a hydrophobic alkylphenol group (in this case, p-isooctylphenol) and a hydrophilic polyoxyethylene chain. The specific structure of the title compound features a p-isooctylphenol core linked to a tetraethylene glycol chain, terminating in a primary alcohol.

Commercially, this compound is a component of surfactant mixtures like Triton X-100, though Triton X-100 has a distribution of ethoxylate chain lengths.[6][7] Its primary function is to reduce surface tension at oil-water interfaces, making it an effective emulsifier, detergent, and solubilizing agent in applications ranging from industrial cleaning products and pesticide formulations to laboratory buffers for cell lysis and protein solubilization.[2][6]

The widespread use of OPEOs leads to their inevitable release into aquatic environments through industrial and municipal wastewater effluents. While the parent compounds are relatively unstable, their degradation pathways are of significant environmental concern.[8] Biodegradation often results in the formation of shorter-chain ethoxylates and, most notably, p-isooctylphenol (OP). OP is more persistent, more toxic, and is a known endocrine-disrupting chemical (EDC) that can mimic the effects of estrogen, potentially impacting the reproductive health of wildlife and humans.[2][9] Therefore, a detailed understanding of both the synthesis and the precise degradation mechanisms of specific OPEO congeners is critical for risk assessment, environmental monitoring, and the development of safer alternatives.

Synthesis Pathway

The synthesis of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is typically achieved through a two-stage process: first, the Friedel-Crafts alkylation of phenol to produce the p-isooctylphenol intermediate, followed by the base-catalyzed ethoxylation of this intermediate.

Stage 1: Synthesis of p-tert-Octylphenol

The hydrophobic tail of the surfactant is synthesized by the acid-catalyzed alkylation of phenol with an isomer of octene, typically the isobutylene dimer (2,4,4-trimethyl-1-pentene).[10] The use of a solid acid catalyst, such as a sulfonated cation exchange resin, is a common industrial method that facilitates easier product separation and catalyst recycling compared to traditional liquid acids like sulfuric acid.[10]

Experimental Protocol: Alkylation of Phenol

-

Reactor Setup: A multi-necked reaction flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.

-

Catalyst and Reactant Loading: The flask is charged with molten phenol (3 moles) and a strong-acid cation exchange resin catalyst (e.g., Amberlyst 15), typically at 10% by weight of the phenol.[10]

-

Reaction Initiation: The mixture is heated with stirring to approximately 100°C to ensure the phenol is molten and the catalyst is well-dispersed.

-

Alkylation: Iso-butylene dimer (2 moles) is added dropwise from the dropping funnel into the phenol-catalyst mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Completion and Monitoring: After the addition is complete, the mixture is stirred at temperature for several hours to ensure maximum conversion. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Purification: Upon completion, the solid catalyst is removed by filtration. The crude product is then distilled under vacuum to separate the desired p-tert-octylphenol from unreacted phenol and other isomers. The final product is typically a white crystalline solid.[10]

Stage 2: Ethoxylation of p-tert-Octylphenol

The hydrophilic polyoxyethylene chain is built by the sequential addition of ethylene oxide units to the phenolic hydroxyl group of the p-tert-octylphenol. This is an anionic polymerization reaction, typically catalyzed by a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[11] The length of the ethoxylate chain is controlled by the stoichiometry of the ethylene oxide added.

Experimental Protocol: Ethoxylation

-

Reactor Setup: A high-pressure autoclave reactor is required for handling gaseous ethylene oxide. It should be equipped with a stirrer, heating and cooling system, and ports for reactant addition and sampling.

-

Catalyst and Reactant Loading: The reactor is charged with the purified p-tert-octylphenol and a catalytic amount of KOH (e.g., 0.1-0.5% by weight).

-

Inerting and Heating: The reactor is purged with an inert gas (e.g., nitrogen) to remove air and moisture. The mixture is then heated under vacuum to remove any residual water, which can interfere with the reaction.

-

Ethoxylation: The reactor is heated to the reaction temperature (typically 120-220°C).[11] Gaseous ethylene oxide is then fed into the reactor below the liquid surface. For the target molecule, approximately 5 moles of ethylene oxide per mole of p-tert-octylphenol are required (one for the initial reaction with the phenol, and four for the subsequent chain extension). The pressure is carefully controlled.

-

Reaction Completion: The reaction is continued until the calculated amount of ethylene oxide has been consumed, which can be monitored by the drop in reactor pressure.

-

Purification and Neutralization: After cooling, the basic catalyst is neutralized with an acid (e.g., acetic or phosphoric acid). The resulting salt can be removed by filtration. The final product is a complex mixture of oligomers, from which the specific congener can be isolated by chromatographic techniques if required.

Degradation Pathways

The environmental degradation of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a complex process involving multiple biotic and abiotic routes. The primary mechanism is biodegradation by microorganisms found in wastewater treatment plants, surface waters, and sediments.[12]

Biotic Degradation (Biodegradation)

Biodegradation proceeds differently under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

A. Aerobic Degradation Pathway

Under aerobic conditions, biodegradation is initiated by the stepwise shortening of the hydrophilic polyoxyethylene chain.[1] This occurs through several proposed mechanisms:

-

Exo-cleavage of Terminal Ethoxy Units: The most documented pathway involves the sequential removal of two-carbon (glycol) units from the hydrophilic end of the molecule.[13] Studies on similar APEOs with Pseudomonas putida have shown that this can occur via a non-oxidative hydroxyl shift mechanism, releasing acetaldehyde.[13]

-

Oxidation and Central Fission: An alternative or concurrent pathway involves the oxidation of the terminal alcohol group to a carboxylic acid, forming an octylphenoxy polyethoxycarboxylate (OPEC).[14] The chain may also be cleaved internally (central fission).

-

Formation of Key Metabolites: These processes lead to the formation of a series of short-chain OPEOs (e.g., OPEO₂, OPEO₁).[1][15] As the ethoxylate chain shortens, the molecule becomes more hydrophobic and less water-soluble.

-

Formation of Octylphenol (OP): The final step in the degradation of the ethoxylate chain is the formation of p-isooctylphenol (OP).[14]

-

Degradation of the Alkylphenol Ring: The aromatic octylphenol ring is significantly more resistant to degradation than the ethoxylate chain, but it can be slowly mineralized to CO₂ and H₂O by some microorganisms under aerobic conditions.[12]

B. Anaerobic Degradation Pathway

In anaerobic environments like sediments and sludge digesters, the degradation process is significantly slower.[16][17]

-

The initial shortening of the polyoxyethylene chain still occurs, leading to the formation of short-chain OPEOs and octylphenol.

-

However, the subsequent degradation of the persistent octylphenol metabolite is extremely slow or negligible under anaerobic conditions.[9] This leads to the accumulation of octylphenol in these environmental compartments, which is a major concern due to its toxicity and endocrine-disrupting properties.[3]

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally considered to be negligible removal pathways for OPEOs in the aquatic environment compared to biodegradation.[18]

Key Degradation Products and Their Significance

The study of degradation is crucial because the properties of the metabolites differ significantly from the parent compound.

| Metabolite Name | Abbreviation | Key Characteristics | Environmental Significance |

| Short-Chain OPEOs | OPEO₁₋₃ | More hydrophobic than parent compound. | Intermediate degradation products. |

| Octylphenoxy Carboxylates | OPECs | Anionic character; formed via oxidation. | Can be major metabolites in wastewater effluent.[19] |

| p-Isooctylphenol | OP | Highly hydrophobic, persistent, and less water-soluble. | Known endocrine disruptor; bioaccumulates in organisms.[2][8] |

Analytical Methodologies for Monitoring and Quantification

The analysis of OPEOs and their degradation products in environmental and biological samples is challenging due to the complexity of the mixtures. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for quantification.[12][20]

Protocol Outline: Analysis by LC-MS

-

Sample Collection and Preparation: Water, sediment, or sludge samples are collected. Solid samples require extraction using an organic solvent (e.g., methanol, acetone) often aided by sonication or pressurized liquid extraction.

-

Solid-Phase Extraction (SPE): The raw extract is cleaned up and concentrated using SPE cartridges to remove interfering matrix components.

-

Chromatographic Separation: The cleaned extract is injected into an HPLC system, typically with a reversed-phase column (e.g., C18), to separate the different OPEO congeners and their metabolites based on their hydrophobicity.

-

Detection and Quantification: The eluent from the HPLC is directed to a mass spectrometer (e.g., triple quadrupole or time-of-flight). MS allows for sensitive and selective detection of the target compounds. Quantification is achieved by using isotopically labeled internal standards to correct for matrix effects and variations in instrument response.[20]

Conclusion

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a commercially significant nonionic surfactant whose lifecycle is of considerable scientific interest. Its synthesis is a well-established industrial process involving the alkylation of phenol and subsequent controlled ethoxylation. However, its environmental fate is dominated by biodegradation that, while effective at removing the parent compound, leads to the formation of more persistent and toxic metabolites. The primary degradation product, p-isooctylphenol, is an endocrine disruptor that tends to accumulate in anaerobic environments. This technical guide provides the foundational knowledge required for professionals to understand the chemical properties, synthesis, and environmental transformation of this compound, which is essential for developing effective environmental management strategies and designing next-generation surfactants with improved degradation profiles.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. ospar.org [ospar.org]

- 3. Alkylphenol ethoxylate degradation products in land-applied sewage sludge (biosolids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, CasNo.53061-21-5 ANTAI BIO-TECH CO LTD China (Mainland) [antaibio.lookchem.com]

- 6. Triton X-100's Impact on Biodegradation of Environmental Pollutants [eureka.patsnap.com]

- 7. Bacterial properties changing under Triton X-100 presence in the diesel oil biodegradation systems: from surface and cellular changes to mono- and dioxygenases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. open-science.canada.ca [open-science.canada.ca]

- 10. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Biodegradation of Triton X-100 and its primary metabolites by a bacterial community isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism for Biotransformation of Nonylphenol Polyethoxylates to Xenoestrogens in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ecotoxicity by the biodegradation of alkylphenol polyethoxylates depends on the effect of trace elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. Anaerobic Biodegradation of Detergent Surfactants [mdpi.com]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. Fate and distribution of the octyl- and nonylphenol ethoxylates and some carboxylated transformation products in the Back River, Maryland - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 20. Determination of nonylphenol ethoxylates and octylphenol ethoxylates in environmental samples using 13C-labeled surrogate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Note: Membrane Protein Solubilization and Phase Separation Using 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Target Audience: Researchers, biochemists, and drug development professionals specializing in membrane protein structural biology and lipidomics.

Executive Summary & Mechanistic Insights

The isolation of integral membrane proteins—such as G-protein-coupled receptors (GPCRs), ion channels, and transporters—requires detergents that can effectively disrupt lipid bilayers without denaturing the target proteins. 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol , commonly known as Triton X-45 or Igepal CA-520 , is a non-ionic octylphenol ethoxylate surfactant.

Unlike its ubiquitous counterpart Triton X-100 (which averages 9.5 ethylene oxide units), Triton X-45 possesses a shorter hydrophilic polyoxyethylene chain averaging only 5 units . This structural difference fundamentally alters its physicochemical behavior:

-

Hydrophobicity: It has a significantly lower Hydrophilic-Lipophilic Balance (HLB) of 10.4, making it exceptionally suited for extracting highly lipophilic, multi-pass integral membrane proteins that are resistant to milder detergents.

-

Phase Behavior: Triton X-45 exhibits unique thermodynamic properties in aqueous solutions, featuring a Krafft point of ~35°C and a Cloud Point of ~38°C .

Because its cloud point is slightly above physiological temperature, Triton X-45 is an ideal candidate for Aqueous Micellar Two-Phase Systems (AMTPS) . By simply heating the solubilized extract above 38°C, the micellar network dehydrates and undergoes macroscopic phase separation. Hydrophilic proteins partition into the upper aqueous phase, while integral membrane proteins are highly enriched in the lower detergent-rich coacervate phase.

Table 1: Physicochemical Properties of Triton X-45

| Property | Value | Mechanistic Implication |

| Chemical Name | 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol | Base structure for octylphenol ethoxylates. |

| Common Synonyms | Triton X-45, Igepal CA-520 | Industry-standard nomenclature. |

| Molecular Formula | C₂₄H₄₂O₆ (Average) | 5 Ethylene Oxide (EO) units dictate lipophilicity. |

| Molecular Weight | ~426 g/mol | Smaller micelle size compared to Triton X-100. |

| HLB Value | 10.4 | Highly hydrophobic; strong affinity for lipid rafts. |

| Cloud Point | ~38°C | Enables thermal-induced phase separation (AMTPS). |

Experimental Workflows & Mechanisms

To establish a self-validating protocol, it is critical to understand the thermal transitions of Triton X-45. At 4°C, the detergent can be dispersed into biological buffers to solubilize lipid bilayers. Upon heating above 38°C, the hydrogen bonds between water and the polyoxyethylene chains break, leading to micellar aggregation and phase separation.

Mechanistic pathway of Triton X-45 micellization and thermal-induced phase separation.

Workflow for membrane protein solubilization and AMTPS phase separation.

Step-by-Step Protocol: Solubilization and AMTPS

Part A: Preparation of Membrane Fractions

Expert Insight: Removing cytosolic proteins prior to detergent addition prevents micelle saturation and reduces non-specific hydrophobic interactions during phase separation.

-

Cell Lysis: Resuspend cell pellets in a standard lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with EDTA-free protease inhibitors. Lyse cells via Dounce homogenization or sonication on ice.

-

Clarification: Centrifuge the lysate at 10,000 × g for 15 minutes at 4°C to remove unbroken cells and nuclear debris.

-

Membrane Isolation: Transfer the supernatant to an ultracentrifuge and spin at 100,000 × g for 1 hour at 4°C. Discard the supernatant (cytosolic fraction).

Part B: Solubilization with Triton X-45

Expert Insight: Triton X-45 is highly viscous and poorly soluble at room temperature. It must be prepared as a 10% (w/v) stock in cold water (4°C) where it disperses more readily below its Krafft point, or mixed with 10% glycerol to aid dispersion.

-

Resuspension: Resuspend the membrane pellet in Solubilization Buffer (50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.4).

-

Detergent Addition: Add the Triton X-45 stock to achieve a final concentration of 1.5% to 2.0% (v/v). Ensure the detergent-to-protein ratio is maintained between 10:1 and 20:1 (w/w).

-

Incubation: Incubate the mixture on a rotary shaker at 4°C for 2 hours. The cold temperature ensures the detergent remains dispersed as micelles rather than aggregating prematurely .

-

Insoluble Debris Removal: Centrifuge at 100,000 × g for 45 minutes at 4°C. Collect the supernatant containing the solubilized membrane proteins.

Part C: Cloud Point Extraction (Phase Separation)

-

Thermal Induction: Transfer the solubilized supernatant to a water bath set to 40°C (strictly above the ~38°C cloud point of Triton X-45). Incubate for 15–20 minutes. The solution will turn visibly turbid (cloudy) as the micellar coacervate forms .

-

Phase Resolution: Centrifuge the turbid mixture at 3,000 × g for 10 minutes in a centrifuge pre-warmed to 40°C.

-

Critical Causality: Centrifuging below the cloud point will cause the phases to re-mix. Strict temperature control is mandatory.

-

-

Fraction Collection:

-

Carefully aspirate the Upper Aqueous Phase (contains hydrophilic and peripheral proteins).

-

Collect the Lower Detergent-Rich Phase (an oily droplet containing the enriched integral membrane proteins).

-

-

Downstream Processing: The detergent-rich phase can be diluted in cold buffer (to drop below the cloud point) for downstream chromatography, or treated with Bio-Beads SM-2 to remove the Triton X-45 prior to mass spectrometry.

Expected Data & Partitioning Efficiency

When executing this protocol, proteins will segregate based on their intrinsic hydrophobicity. The table below summarizes the expected partitioning behavior validated by AMTPS principles.

Table 2: Expected Protein Partitioning in Triton X-45 AMTPS

| Protein Classification | Example Targets | Upper Aqueous Phase Recovery | Lower Detergent Phase Recovery |

| Cytosolic / Hydrophilic | BSA, GAPDH, Cytochrome C | > 90% | < 10% |

| Peripheral Membrane | Cytochrome b5 (cleaved) | > 85% | < 15% |

| Integral Membrane | GPCRs, Cytochrome P450, Ion Channels | < 10% | > 90% |

References

1. National Center for Biotechnology Information. "PubChem Compound Summary for CID 94543, Polyethylene glycol mono(octylphenyl) ether" PubChem, U.S. National Library of Medicine. URL:[Link]

2. Wang, Z., Xu, J. H., Zhang, W., Zhuang, B., & Qi, H. (2008). "Cloud point of nonionic surfactant Triton X-45 in aqueous solution." Colloids and Surfaces B: Biointerfaces, 61(1), 118-122. DOI: 10.1016/j.colsurfb.2007.07.013. URL:[Link]

Mastering Cell Lysis: A Guide to Formulating Buffers with Triton X-100 for Robust Protein Extraction

For researchers, scientists, and drug development professionals, the journey to understanding cellular function and disease often begins with a critical first step: efficiently and gently breaking open the cell to extract its protein contents. The composition of the cell lysis buffer is paramount to this process, determining the yield, purity, and functional integrity of the extracted proteins. This guide provides an in-depth exploration of formulating cell lysis buffers using the non-ionic detergent 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, widely known in the scientific community as Triton X-100. We will delve into the rationale behind each buffer component, offer detailed protocols for various sample types, and discuss compatibility with downstream applications, ensuring the trustworthiness and reproducibility of your experimental results.

The Science of Cellular Disruption: The Role of a Well-Formulated Lysis Buffer

Cell lysis is the process of breaking the cell membrane and, in some cases, the nuclear envelope to release intracellular molecules. A well-designed lysis buffer achieves this while protecting the target proteins from degradation and maintaining their native conformation and function. The key to this delicate balance lies in the synergistic action of its components.

The Central Player: Triton X-100

Triton X-100 is a non-ionic detergent, meaning it possesses a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, but carries no net electrical charge. This amphipathic nature is what makes it an excellent agent for cell lysis[1]. It works by inserting its hydrophobic tail into the lipid bilayer of the cell membrane, disrupting the membrane's structure and creating pores. This ultimately leads to the solubilization of the membrane and the release of cellular contents[1].

The "p-Isooctylphenoxy" group in its chemical name refers to the bulky, hydrophobic portion of the molecule, while the "tetraoxatetradecan-1-ol" portion constitutes the hydrophilic polyethylene glycol chain. This structure allows Triton X-100 to effectively solubilize membrane proteins while generally being mild enough to preserve the structure and function of many soluble proteins and protein-protein interactions[2][3].

Core Components of a Triton X-100 Lysis Buffer

A robust lysis buffer is more than just a detergent. It's a carefully balanced cocktail of reagents designed to create a stable environment for your proteins of interest.

| Component | Function & Rationale | Typical Concentration |

| Buffering Agent (e.g., Tris-HCl) | Maintains a stable pH to prevent protein denaturation. A physiological pH (typically 7.4-8.0) is crucial for the stability and activity of most proteins. | 20-50 mM |

| Salts (e.g., NaCl) | Control the ionic strength of the buffer, which helps to disrupt non-specific protein interactions and can aid in the solubilization of certain proteins. | 150 mM |

| Triton X-100 | The non-ionic detergent that solubilizes the cell membrane. | 0.1 - 1.0% (v/v) |

| Chelating Agents (e.g., EDTA, EGTA) | Inhibit the activity of metalloproteases, which are enzymes that require metal ions like Mg2+ or Ca2+ for their function and can degrade proteins. | 1-5 mM |

| Protease Inhibitors | A cocktail of compounds that inactivate a broad spectrum of proteases released during cell lysis, preventing the degradation of your target proteins.[4] | Varies (typically a pre-mixed cocktail) |

| Phosphatase Inhibitors | For studies involving protein phosphorylation, these inhibitors prevent the removal of phosphate groups from proteins by phosphatases, preserving the phosphorylation status of your target proteins.[4][5] | Varies (typically a pre-mixed cocktail) |

Visualizing the Lysis Process

The following diagram illustrates the fundamental workflow of cell lysis and protein extraction.

Caption: A generalized workflow for cell lysis and protein extraction.

Protocols for Formulating and Using Triton X-100 Lysis Buffer

Here are detailed protocols for preparing a standard Triton X-100 lysis buffer and using it for different sample types. Always prepare the complete lysis buffer fresh on the day of use by adding inhibitors immediately before lysing the cells.

Protocol 1: Preparation of 1X Triton X-100 Lysis Buffer

This recipe yields a versatile buffer suitable for many applications.

Stock Solutions:

-

1 M Tris-HCl, pH 7.4

-

5 M NaCl

-

0.5 M EDTA, pH 8.0

-

10% (v/v) Triton X-100

-

Protease Inhibitor Cocktail (e.g., 100X stock)

-

Phosphatase Inhibitor Cocktail (e.g., 100X stock)

To prepare 10 mL of 1X Lysis Buffer:

| Component | Volume from Stock | Final Concentration |

| 1 M Tris-HCl, pH 7.4 | 500 µL | 50 mM |

| 5 M NaCl | 300 µL | 150 mM |

| 0.5 M EDTA, pH 8.0 | 20 µL | 1 mM |

| 10% Triton X-100 | 1 mL | 1% |

| Sterile, nuclease-free water | 8.18 mL | - |

| Total Volume | 10 mL |

Immediately before use, add:

-

100 µL of 100X Protease Inhibitor Cocktail

-

100 µL of 100X Phosphatase Inhibitor Cocktail (if required)

Protocol 2: Lysis of Adherent Cells

-

Place the cell culture dish on ice and aspirate the culture medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Triton X-100 lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

-

Use a cell scraper to scrape the cells from the surface of the dish in the presence of the lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.

-

Determine the protein concentration and proceed to your downstream application or store the lysate at -80°C.

Protocol 3: Lysis of Suspension Cells

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Aspirate and discard the supernatant.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Aspirate the PBS completely.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Triton X-100 lysis buffer (e.g., 1 mL per 10^7 cells).

-

Incubate the lysate on a rotator or rocker for 30 minutes at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration and proceed with your experiment or store at -80°C.

Protocol 4: Lysis of Tissue Samples

-

Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

-

Weigh the tissue and mince it into small pieces on ice.

-

Add ice-cold Triton X-100 lysis buffer (typically 3-5 volumes of buffer to the tissue weight, e.g., 300-500 µL for 100 mg of tissue).

-

Homogenize the tissue using a Dounce homogenizer, a mechanical homogenizer, or by sonication on ice. Ensure the sample does not overheat.

-

Incubate the homogenate on a rotator for 2 hours at 4°C.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant.

-

Determine the protein concentration and proceed with your analysis or store at -80°C.

Downstream Application Compatibility

A key advantage of Triton X-100-based lysis buffers is their compatibility with a wide range of downstream applications.

-

Western Blotting: Lysates prepared with Triton X-100 are generally compatible with SDS-PAGE and subsequent western blot analysis.

-

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): The mild nature of Triton X-100 often preserves protein-protein interactions, making it suitable for IP and Co-IP experiments[3].

-

Enzyme-Linked Immunosorbent Assay (ELISA): Lysates can be used in ELISA to quantify specific proteins, though the detergent concentration may need to be optimized to avoid interference with antibody-antigen binding[1].

-

Kinase Assays: When supplemented with phosphatase inhibitors, Triton X-100 lysis buffers are suitable for preparing lysates for kinase activity assays.

Important Consideration: While Triton X-100 is versatile, it may not be suitable for all applications. For instance, some mass spectrometry analyses can be sensitive to detergents. In such cases, detergent-free lysis methods or the use of MS-compatible detergents should be considered.

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Low Protein Yield | Incomplete cell lysis. | Increase incubation time with lysis buffer, optimize the buffer-to-cell/tissue ratio, or use a more rigorous homogenization method for tissues. |

| Insufficient starting material. | Increase the number of cells or amount of tissue used. | |

| Protein Degradation | Inadequate protease inhibitor activity. | Ensure protease inhibitors are added fresh to the lysis buffer immediately before use. Keep samples on ice at all times. |

| Loss of Phosphorylation Signal | Inadequate phosphatase inhibitor activity. | Add phosphatase inhibitors fresh to the lysis buffer. Work quickly and keep samples cold. |

| Viscous Lysate | Release of genomic DNA. | Sonicate the lysate briefly on ice to shear the DNA or add DNase I to the lysis buffer. |

Conclusion: The Foundation of Reliable Protein Analysis

The formulation of a cell lysis buffer is a foundational step that significantly impacts the quality and reliability of downstream data. By understanding the function of each component and tailoring the protocol to the specific sample type, researchers can harness the power of Triton X-100 to achieve efficient and reproducible protein extraction. This guide provides the necessary framework to confidently prepare high-quality cell lysates, paving the way for insightful discoveries in your research and development endeavors.

References

-

Pamgene. (n.d.). 7644 Protocol for Preparation of Lysates from Adherent Cells. Retrieved from [Link]

-

ResearchGate. (2025, July 2). What are the differences between Digitonin, NP40 and Triton x-100? Retrieved from [Link]

-

Westernblot. (2020, August 15). Protein Lysis - Lyse cells while trying to maintain protein's integrity. Retrieved from [Link]

- Proteomics Core. (n.d.). Protocol for Tissue Lysis.

- Zhang, Y., et al. (2020). Isolation and characterization of extracellular vesicles produced by cell lines. STAR Protocols, 1(2), 100087.

-

Advansta Inc. (2014, June 18). Which Detergent Lysis Buffer Should You Use? Retrieved from [Link]

-

ResearchGate. (2014, November 13). Can 1% TritonX-100 be used instead of 0.1%Nonidet-P40 for Co-IP lysis buffer? Retrieved from [Link]

-

Protein and Proteomics. (2009, March 20). Difference between Nonidet-P40 and Tween20 and TritonX100. Retrieved from [Link]

-

Scribd. (n.d.). Triton X-100 Cell Lysis Protocol. Retrieved from [Link]

-

ANTAI BIO-TECH CO LTD. (n.d.). 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. Retrieved from [Link]

- [No Author]. (n.d.). Flow Cytometry Triton X-100 Permeabilization Protocol.

-

Biocompare. (2023, November 14). Protease and Phosphatase Inhibitors: Tips for the Lab. Retrieved from [Link]

- Cheng, P., et al. (2020). The Effect of Residual Triton X-100 on Structural Stability and Infection Activity of Adenovirus Particles. Viruses, 12(8), 896.

-

ResearchGate. (2021, July 31). Can we use Triton X-100 to lyse Human Cultured cells in order to prepair cell lysate for ELISA? Retrieved from [Link]

-

Elabscience. (n.d.). Triton X-100. Retrieved from [Link]

-

NextSDS. (n.d.). 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. Retrieved from [Link]

-

Pharos. (n.d.). 3,6,9,12-tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-, branched. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]

- 4. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

- 5. biocompare.com [biocompare.com]

Application Note: Engineering Reverse Micelles with 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Executive Summary & Mechanistic Principles

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 53061-21-5), widely recognized by its commercial designations Triton X-45 or Igepal CA-520, is a highly specialized nonionic surfactant. Structurally, it consists of a bulky hydrophobic p-isooctylphenyl tail and a truncated hydrophilic polyoxyethylene headgroup containing exactly 5 ethylene oxide (EO) units.

The causality behind its utility in nanoreactor engineering lies in its molecular geometry. Unlike its longer-chain homologues (e.g., Triton X-100, ~9.5 EO units) which favor normal oil-in-water (o/w) micelles, the 5-EO chain yields a low Hydrophilic-Lipophilic Balance (HLB ≈ 10.4) and a geometric packing parameter P>1 . This steric imbalance forces the interfacial film to curve inward, spontaneously sequestering water to form thermodynamically stable water-in-oil (w/o) microemulsions in non-polar solvents[1].

These reverse micelles act as isolated nanoreactors, enabling the controlled synthesis of metal oxide nanoparticles[2], the stabilization of light-sensitive silver chloride particles[3], and the highly selective affinity extraction of proteins[4].

Thermodynamic Phase Behavior

The self-assembly of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol into reverse micelles is governed by the critical micelle concentration (CMC) and the molar ratio of water to surfactant, denoted as W0 ( W0=[H2O]/[Surfactant] ). As W0 increases, the aqueous core swells until the hydration capacity of the EO headgroups is exceeded, leading to a phase separation (cloud point)[5].

Thermodynamic phase behavior of the surfactant in non-polar solvents.

Quantitative Phase Behavior & Micellar Parameters

The physical dimensions and the state of the water inside the micellar core are strictly dependent on W0 . At low W0 , the water is rigidly bound to the EO headgroups. As W0 increases, a "bulk-like" free water pool forms in the center, which is critical for solubilizing larger biomolecules or conducting aqueous sol-gel reactions[6].

Table 1: Influence of W0 on Reverse Micellar Parameters (Surfactant/Cyclohexane System)

| Water-to-Surfactant Ratio ( W0 ) | Hydrodynamic Radius ( Rh , nm) | Aggregation Number ( Nag ) | Aqueous Core State |

| 5 | ~2.5 | 30 - 45 | Rigid / Bound Water |

| 15 | ~5.0 | 50 - 65 | Transition State |

| 30 | ~8.5 | 75 - 90 | Free / Bulk Water |

Data synthesized from dynamic light scattering and NMR partitioning studies of the 5-EO surfactant system[6],[4].

Experimental Protocols: A Self-Validating System

Protocol A: Formulation of Stable Blank Reverse Micelles

Causality Check: Cyclohexane is selected as the continuous phase because its molar volume closely matches the isooctylphenyl tail, allowing optimal solvent penetration into the surfactant monolayer. This reduces interfacial tension and stabilizes the microemulsion without the strict need for a co-surfactant[2].

-

Preparation: Dissolve 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in anhydrous cyclohexane to achieve a final concentration of 0.2 M[3].

-

Hydration: Introduce ultrapure water dropwise to reach the target W0 (e.g., W0=10 ).

-

Validation: Vortex the mixture vigorously for 2 minutes. The system is self-validating: if the thermodynamic parameters are correct, the turbid mixture will spontaneously transition into an optically transparent isotropic solution, confirming the formation of stable nanometer-sized reverse micelles[3].

Protocol B: Collision-Exchange Synthesis of Monodisperse Ceria Nanoparticles

Causality Check: By confining the metal precursor and the hydrolyzing agent in separate reverse micelles, the reaction rate is physically limited by the collision and exchange of the aqueous cores. This prevents uncontrolled bulk precipitation and yields highly monodisperse mesoporous solids[7].

-

Precursor Sol: Prepare a reverse micelle solution ( W0=0.83 to 10 ) in cyclohexane (1.22 mol/kg surfactant) under an N₂ atmosphere. Add the ceria precursor, Ce(OiPr)₄, in an equimolar ratio to the water content[2].

-

Catalyst Sol: Prepare an identical reverse micelle solution containing the hydrolyzing agent (e.g., NH₄OH) in the aqueous core.

-